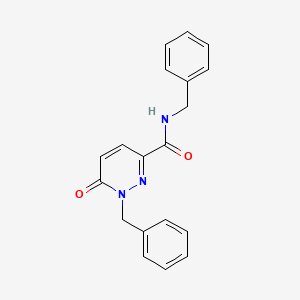

N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N,1-Dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a bicyclic pyridazine core with a 6-keto group and dual benzyl substitutions at the 1-position (pyridazine ring) and the carboxamide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to proteasome inhibitors targeting Trypanosoma cruzi, the causative agent of Chagas disease . The dual benzyl groups likely enhance lipophilicity and influence binding interactions compared to simpler analogs.

Properties

IUPAC Name |

N,1-dibenzyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-18-12-11-17(19(24)20-13-15-7-3-1-4-8-15)21-22(18)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFJSVFPQZESKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through a cyclization reaction. This can be achieved by reacting hydrazine with a suitable dicarbonyl compound under acidic conditions.

Introduction of the Benzyl Groups: The next step involves the introduction of benzyl groups at the nitrogen atoms. This can be done through a nucleophilic substitution reaction using benzyl halides.

Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxo group at the 6-position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the pyridazine ring.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at the nitrogen atoms or at the benzyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Benzyl halides, alkyl halides, or aryl halides under basic conditions.

Major Products

Oxidation: Carboxylic acids, diketones.

Reduction: Hydroxyl derivatives, reduced pyridazine derivatives.

Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents, particularly as inhibitors of specific enzymes or receptors.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can modulate various biological pathways, such as the NF-κB/MAPK pathway, which is involved in inflammation and immune response .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Spectroscopic Data

- HRMS Analysis: Compound 25 (), a fluorinated analog, exhibits an HRMS (ES+) m/z of 554.2225 [M + H]⁺ (calcd. 554.2210), highlighting precision in mass confirmation for pyridazinones .

- Crystallography: Simpler analogs like 6-oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate () have been structurally resolved (R factor = 0.051), confirming planar pyridazine cores .

Biological Activity

N,1-Dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 333.4 g/mol

- CAS Number : 1040662-19-8

Research indicates that N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits its biological effects primarily through the inhibition of key cellular pathways involved in cancer cell proliferation and survival. The compound shows promise as an anti-cancer agent by targeting specific proteins associated with tumor growth.

Anticancer Properties

Several studies have reported on the anticancer properties of N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide:

- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells. This effect is likely mediated through the modulation of cyclin-dependent kinases (CDKs).

- Synergistic Effects : When used in combination with other chemotherapeutic agents, N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has exhibited synergistic effects that enhance overall therapeutic efficacy.

Study 1: Breast Cancer Cell Line (MCF-7)

A study evaluated the effects of N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide on MCF-7 breast cancer cells. Results indicated:

- IC50 Value : 15 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through Annexin V staining and caspase activation assays.

Study 2: Non-Small Cell Lung Cancer (NSCLC)

In another study focused on NSCLC:

- Cell Line Used : A549 cells.

- Findings : The compound reduced cell viability by 40% at a concentration of 20 µM.

- Pathway Analysis : Western blot analysis revealed downregulation of anti-apoptotic proteins Bcl-xL and Mcl-1.

Data Table: Biological Activity Summary

| Activity Type | Cell Line | Concentration (µM) | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| Antiproliferative | MCF-7 | 15 | 15 | Apoptosis induction |

| Antiproliferative | A549 | 20 | 40 | Cell cycle arrest |

| Synergistic Effect | MCF-7 + Doxorubicin | 10 + 5 | - | Enhanced apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.